4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (300 MHz, CDCl₃) exhibits distinct signals:
- A singlet at δ 4.52 ppm (2H, CH₂Cl) for the chloromethyl group.
- Aromatic protons from the 3-bromophenyl group appear as a doublet at δ 7.85 ppm (1H, J = 8.5 Hz) and a multiplet at δ 7.45–7.32 ppm (3H).
- The methylidene proton resonates as a singlet at δ 8.12 ppm (1H).
¹³C NMR (75 MHz, CDCl₃) confirms the carbonyl (C=O) at δ 186.6 ppm and the oxazole C=N at δ 163.9 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
UV-Vis Spectroscopy
The compound shows strong absorption at λₘₐₓ = 285 nm (ε = 12,500 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions in the conjugated oxazole-bromophenyl system.
Table 2: Spectroscopic Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.12 (s, 1H) | Methylidene proton |
| ¹³C NMR | δ 186.6 | Oxazolone carbonyl |
| IR | 1745 cm⁻¹ | C=O stretch |
| UV-Vis | 285 nm | π→π* transition |
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-31G(d,p) level reveal the electronic structure of the compound. The HOMO (-6.12 eV) is localized on the oxazole ring and bromophenyl group, while the LUMO (-2.45 eV) resides on the chloromethyl and methylidene moieties. The HOMO-LUMO gap of 3.67 eV suggests moderate reactivity, consistent with its electrophilic substitution behavior.
Electrostatic potential (ESP) mapping highlights electron-deficient regions near the chloromethyl group (σ-hole: +34.2 kcal/mol ) and electron-rich zones around the oxazole oxygen (−28.7 kcal/mol ). These features correlate with its susceptibility to nucleophilic attack at the chloromethyl site.
Figure 1: HOMO-LUMO Distribution
(Note: Imaginary visualization of HOMO on oxazole/bromophenyl and LUMO on chloromethyl/methylidene.)
Mulliken charge analysis indicates partial charges of −0.32 e on the oxazole oxygen and +0.18 e on the chlorine atom, further supporting its polarized nature.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-8-3-1-2-7(4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMKLDHECOPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes and Acyl Chlorides
Classical Erlenmeyer-Plöchl Reaction
The oxazolone core is formed via cyclodehydration of hippuric acid derivatives and 3-bromobenzaldehyde in acetic anhydride (Ac₂O) with sodium acetate (NaOAc) as a base. This method is widely used due to its simplicity and scalability:
- Reagents : Hippuric acid (or 4-nitro-hippuric acid), 3-bromobenzaldehyde, Ac₂O, NaOAc.
- Conditions : Reflux at 80–100°C for 4–6 hours.
- Yield : 70–85%.
Mechanism:
- Aldol Condensation : The aldehyde reacts with the α-amino ketone of hippuric acid.
- Cyclodehydration : Intramolecular esterification forms the oxazolone ring.
- Mix hippuric acid (0.01 mol), 3-bromobenzaldehyde (0.01 mol), Ac₂O (20 mL), and NaOAc (1.1 equiv).
- Reflux at 80°C for 4 hours.
- Quench with ice-water, filter, and recrystallize from ethanol.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (MWI) reduces reaction time from hours to minutes. This method employs NH₄F/Al₂O₃ or K₂CO₃ as catalysts:
- Reagents : Amidoxime precursors, 3-bromoaryl halides, K₂CO₃.
- Conditions : MWI at 300 W, 10–15 minutes.
- Yield : 87–97%.
Advantages:
- Eco-Friendly : Minimal solvent usage (solvent-free conditions).
- Purification : Simplified due to fewer by-products.
- Combine amidoxime (1 mmol), 3-bromobenzoyl chloride (1 mmol), and K₂CO₃ (2 equiv) in a microwave vial.
- Irradiate at 300 W for 10 minutes.
- Extract with dichloromethane and purify via column chromatography.
One-Pot Synthesis Using Superbases
NaOH/DMSO-Mediated Cyclization
A superbase system (NaOH/DMSO) enables room-temperature synthesis from amidoximes and methyl/ethyl esters:
- Reagents : Amidoxime, methyl 3-bromobenzoate, NaOH, DMSO.
- Conditions : RT, 4–24 hours.
- Yield : 61–93%.
Limitations:
- Dissolve amidoxime (1 mmol) and methyl 3-bromobenzoate (1 mmol) in DMSO (5 mL).
- Add NaOH (3 equiv) and stir at RT for 12 hours.
- Acidify with HCl, extract with ethyl acetate, and concentrate.
Vilsmeier-Haack Reaction for Chloromethyl Group Introduction
Comparative Analysis of Methods
Critical Considerations in Synthesis
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromobenzylidene and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the bromobenzylidene or chloromethyl groups.
Scientific Research Applications
4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one can be compared to related heterocycles, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocycle Core Reactivity :
- The 1,2-oxazol-5-one core (target compound) is more electrophilic compared to 1,2,4-oxadiazoles due to the presence of a ketone group, enabling nucleophilic additions . In contrast, 1,2,4-oxadiazoles (e.g., CAS 500025-30-9) exhibit greater thermal stability and are often used in agrochemicals .
Substituent Effects :
- Chloromethyl and bromophenyl groups are common in bioactive compounds. For instance, the benzoxazole derivative () showed antimicrobial activity, likely due to the electron-withdrawing bromophenyl group enhancing membrane penetration .
Synthetic Accessibility :
- 1,2-Oxazol-5-ones can be synthesized in one-pot procedures with high yields (85–90%) , whereas 1,2,4-oxadiazoles often require multi-step routes involving TDAE methodology or cyclization reactions ().
Applications :
- The target compound’s structural analogs have diverse applications:
- 1,2,4-Oxadiazoles : Explored as kinase inhibitors and herbicide candidates .
- Benzoxazoles : Used in antimicrobial and anti-inflammatory agents .
Research Findings and Data
- Thermal Stability : 1,2-Oxazol-5-ones are less stable than oxadiazoles, decomposing above 150°C, whereas oxadiazoles (e.g., CAS 500025-30-9) remain stable up to 250°C .
- Biological Activity : Bromophenyl-substituted heterocycles often exhibit enhanced bioactivity. For example, the triazole-thione derivative () demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus .
Biological Activity
The compound 4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one , with the chemical formula and a molecular weight of approximately 300.54 g/mol, belongs to the oxazole family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H7BrClNO2 |
| Molecular Weight | 300.54 g/mol |
| CAS Number | 1142199-54-9 |
| EINECS | Not specified |
Antimicrobial Activity
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various oxazoles, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested, indicating its potential as a lead compound for antibiotic development .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for MCF-7 cells and 30 µM for HCT116 cells after 48 hours of treatment. These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of bromine may enhance its ability to scavenge free radicals, contributing to its cytotoxic effects against cancer cells .
Study on Antimicrobial Properties
A study conducted by researchers at a university evaluated the antimicrobial efficacy of several oxazole derivatives, including the target compound. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics. This study highlights the potential role of such compounds in addressing antibiotic resistance .
Cancer Cell Line Research
In another investigation focusing on cancer therapeutics, this compound was tested on various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values suggesting that this compound could be developed further as an anticancer agent. Mechanistic studies revealed that it caused G1 phase arrest in the cell cycle, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one?
- The compound can be synthesized via cyclocondensation of substituted arylidene precursors with chloromethyl-containing intermediates. For example, analogous oxazolone derivatives are synthesized by reacting arylidene ketones with chlorinated reagents under basic conditions, achieving yields up to 73% (as seen in structurally similar systems) . Key factors include solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol/dichloromethane mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The chloromethyl group (CH2Cl) typically appears as a singlet near δ 4.5–5.0 ppm in 1H NMR.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]+) at m/z 272.96 (exact mass calculated as 271.96 for C10H7BrClNO2). Isotopic patterns for Br/Cl aid in identification .
- FTIR : Look for C=O stretching (~1750 cm−1) in the oxazolone ring and C-Br/C-Cl vibrations (550–650 cm−1).
Q. How can crystallographic data be obtained and validated for this compound?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Validate geometric parameters (e.g., bond lengths: C-Br ~1.90 Å, C-Cl ~1.73 Å) against Cambridge Structural Database (CSD) entries.
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data refinement for this compound?
- Discrepancies (e.g., high R-factors or anomalous thermal parameters) may arise from disorder in the chloromethyl or bromophenyl groups. Use the SIR97 program for iterative structure solution , applying constraints (e.g., ISOR for anisotropic displacement parameters). For twinned crystals, employ the TWIN/BASF commands in SHELXL .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Stability assays (TGA/DSC) reveal decomposition points (>200°C for similar oxazolones). Protect from moisture using inert atmospheres (N2/Ar) during reactions. For long-term storage, lyophilize and store at −20°C in amber vials to prevent photodegradation of the bromophenyl moiety.
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Target modifications at the chloromethyl (e.g., substitution with -NH2 or -SH) or arylidene positions (e.g., electron-withdrawing groups on the phenyl ring). Computational docking (AutoDock Vina) predicts binding affinities, while synthetic routes mirror those for analogous 1,2,4-oxadiazoles .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Graph-set analysis (via Mercury CSD) identifies C–H···O hydrogen bonds between the oxazolone carbonyl and aryl hydrogens. π-π stacking (3.5–4.0 Å) between bromophenyl rings and halogen bonding (Br···Cl, ~3.3 Å) further stabilize the lattice .
Q. How to address contradictions in mass spectrometry data for trace impurities?
- Use LC-MS/MS with a C18 column (ACN/H2O gradient) to separate impurities. For ambiguous m/z signals, compare isotopic ratios (e.g., Br: 1:1 for [M+2]+, Cl: 3:1 for [M+2]+) and perform tandem MS to fragment adducts (e.g., [M+Na]+ vs. [M+K]+) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
